(9-Oxo-9H-fluoren-2-yl)boronic acid
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Overview
Description
(9-Oxo-9H-fluoren-2-yl)boronic acid is an organic compound with the molecular formula C13H9BO3 and a molecular weight of 224.02 g/mol . It is a boronic acid derivative, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a boronic acid group attached to a fluorenone moiety, making it a valuable intermediate in various chemical processes.
Preparation Methods
The synthesis of (9-Oxo-9H-fluoren-2-yl)boronic acid typically involves the reaction of fluorenone with boronic acid reagents. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where fluorenone is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C . Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(9-Oxo-9H-fluoren-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluorenone moiety can be reduced to form fluorenol derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include various substituted fluorenes and fluorenones.
Scientific Research Applications
(9-Oxo-9H-fluoren-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (9-Oxo-9H-fluoren-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The fluorenone moiety can also participate in redox reactions, adding to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
(9-Oxo-9H-fluoren-2-yl)boronic acid can be compared with other similar boronic acid derivatives, such as:
9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: This compound has a similar structure but with additional methyl groups, which can affect its reactivity and solubility.
9,9-Di-n-hexylfluorene-2,7-diboronic acid: This derivative has longer alkyl chains, making it more hydrophobic and suitable for different applications.
Phenanthren-9-yl boronic acid: This compound has a different aromatic structure, which can influence its interaction with biological molecules and its use in medicinal chemistry.
Properties
IUPAC Name |
(9-oxofluoren-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BO3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBIDUFOTADKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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